2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is a complex heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The sequence includes Sonogashira cross-coupling followed by base-induced C–N cyclization to produce the desired compound . Industrial production methods often involve similar multi-step reactions, ensuring high purity and yield through optimized reaction conditions .
Chemical Reactions Analysis
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Cyclization: The compound can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and bases for cyclization . Major products formed from these reactions often include various substituted pyrrolopyrazine derivatives .
Scientific Research Applications
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, some pyrrolopyrazine derivatives exhibit kinase inhibitory activity, suggesting that the compound may interfere with kinase signaling pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine: This compound shares a similar structure but has different substituents, which may result in varied biological activities.
6-amino-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitriles: These derivatives also belong to the pyrrolopyrazine family and exhibit unique properties due to their specific functional groups.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H17Cl2N3 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
2,7-dichloro-5-tritylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C25H17Cl2N3/c26-21-17-30(24-23(21)29-22(27)16-28-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
PSBMXXXPAOJLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.